molecular formula C6H9N3O4 B588367 Hydroxy Metronidazole-d4 CAS No. 1215071-08-1

Hydroxy Metronidazole-d4

Cat. No. B588367
CAS RN: 1215071-08-1
M. Wt: 191.179
InChI Key: AEHPOYAOLCAMIU-LNLMKGTHSA-N
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Description

Hydroxy Metronidazole-d4 is a labelled metabolite of Metronidazole . It has a molecular formula of C6H9N3O4 and a molecular weight of 191.18 g/mol . The IUPAC name for this compound is 1,1,2,2-tetradeuterio-2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol .


Molecular Structure Analysis

The molecular structure of this compound includes a nitro functional group (-NO2) at the fifth position of a planar 5-membered ring, with a nitrogen (nitroimidazole) at position 1 . The heterocycles are aromatic, sharing a conjugated system of single and double bonds, in which a lone pair of electrons from the nitrogen are delocalized in the ring .


Chemical Reactions Analysis

Nitroimidazoles are prodrugs that are reductively activated (the nitro group is reduced) under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . It remains unclear if nitroimidazole reduction (activation) contributes to the cytotoxicity profile, or whether subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 191.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 191.08441276 g/mol . The topological polar surface area is 104 Ų . It has a heavy atom count of 13 .

Scientific Research Applications

Antibacterial Activity Enhancement

Hydroxy-metronidazole, a metabolite of metronidazole, exhibits significant antibacterial activity. It may act synergistically or additively with metronidazole, enhancing the therapeutic efficacy of the parent compound. Metronidazole's bioavailability is high, ensuring its effectiveness in combating bacterial infections. Moreover, the hydroxylated metabolite's extended serum half-life contributes to prolonged antibacterial effects, critical in therapeutic applications (Bergan, 1985).

Metronidazole Degradation and Environmental Impact

Metronidazole (MNZ), after consumption, undergoes metabolic transformations leading to various metabolites, including hydroxy-metronidazole. These metabolites, present in the environment, necessitate effective degradation strategies. The review by Vasseghian et al. (2021) emphasizes the potential of graphene-based materials in adsorbing and photocatalytically degrading these metabolites, including hydroxy-metronidazole. This research is vital for environmental safety, aiming to minimize the cytotoxic effects of MNZ and its metabolites (Vasseghian et al., 2021).

Mechanism of Action

Target of Action

Hydroxy Metronidazole-d4, a deuterated compound of Hydroxy Metronidazole, belongs to the class of nitroimidazoles . It is a metabolite of Metronidazole , which is a commonly used antibiotic, belonging to the nitroimidazole class of antibiotics . Metronidazole is frequently used to treat gastrointestinal infections as well as trichomoniasis, giardiasis, and amebiasis, which are parasitic infections .

Mode of Action

It is possible that an intermediate in the reduction of metronidazole, which is only made by anaerobic bacteria and protozoa, binds deoxyribonucleic acid and electron-transport proteins of organisms, blocking nucleic acid synthesis .

Biochemical Pathways

Nitroimidazoles, including Metronidazole, are prodrugs that are reductively activated (the nitro group is reduced) under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . It remains unclear if nitroimidazole reduction (activation) contributes to the cytotoxicity profile, or whether subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .

Pharmacokinetics

Metronidazole is rapidly absorbed in humans, mostly entering the gastrointestinal tract directly through the mucosa, rather than via the enterohepatic circulation . Metronidazole is found in all tissues in mice and rats, after oral or intravenous administration . A 2-compartment open model analysis described the serum concentration-time curve with a rapid a (distribution) phase (half-life 1.24 hours) and a slower β (elimination) phase (half-life 9.76 hours). Metronidazole has a large apparent volume of distribution and serum protein binding of 20% or less .

Result of Action

The molecular and cellular effects of Metronidazole’s action result in its effectiveness against a wide variety of infections. It treats amebiasis, trichomoniasis, and giardiasis, exerting both antibacterial and antiprotozoal activities . Metronidazole is an effective treatment for some anaerobic bacterial infections .

Action Environment

The action, efficacy, and stability of this compound, like its parent compound Metronidazole, can be influenced by environmental factors such as oxygen levels. The reductive activation of Metronidazole, a key part of its mode of action, occurs under low oxygen tension . Therefore, the environment in which the drug is administered can significantly impact its effectiveness.

properties

IUPAC Name

1,1,2,2-tetradeuterio-2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O4/c10-2-1-8-5(4-11)7-3-6(8)9(12)13/h3,10-11H,1-2,4H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHPOYAOLCAMIU-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C(=N1)CO)CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1C(=CN=C1CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694036
Record name 2-[2-(Hydroxymethyl)-5-nitro-1H-imidazol-1-yl](~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1215071-08-1
Record name 2-[2-(Hydroxymethyl)-5-nitro-1H-imidazol-1-yl](~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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